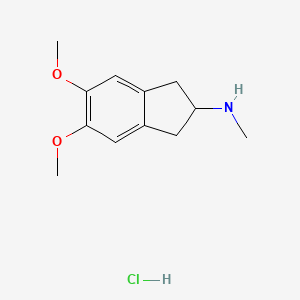
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride is a chemical compound that belongs to the class of 1-indanone derivatives. These compounds are known for their bioactive properties and are used in various therapeutic applications, including the treatment of Alzheimer’s disease and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride involves a multi-step process. One common method includes the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with various nucleophiles such as piperidine, N-methyl piperazine, and morpholine . The reaction conditions typically involve the use of solvents like diethyl ether and reagents such as acetyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques like column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other bioactive compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholine esterase inhibitor, thereby increasing acetylcholine levels in the brain and improving cholinergic function . This mechanism is particularly relevant in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil hydrochloride: Another 1-indanone derivative used for treating Alzheimer’s disease.
5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of various 1-indanone derivatives.
Uniqueness
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness contributes to its potential therapeutic applications and its role as an intermediate in the synthesis of other bioactive compounds .
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-10-4-8-6-11(14-2)12(15-3)7-9(8)5-10;/h6-7,10,13H,4-5H2,1-3H3;1H |
Clave InChI |
QCIXQIBMLDXHGE-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC2=CC(=C(C=C2C1)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


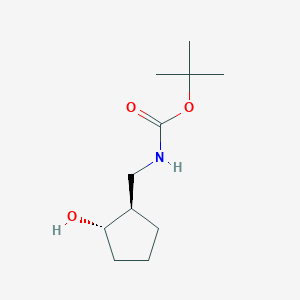
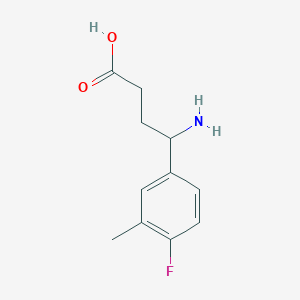
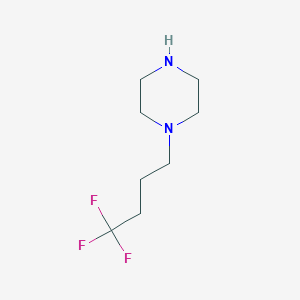
![Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
![1,8-Diazaspiro[4.5]decan-4-oldihydrochloride](/img/structure/B13588219.png)
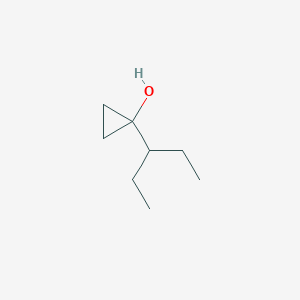
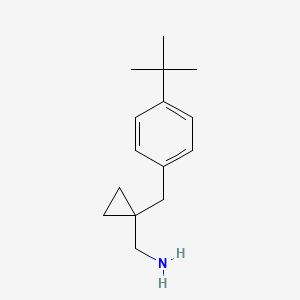
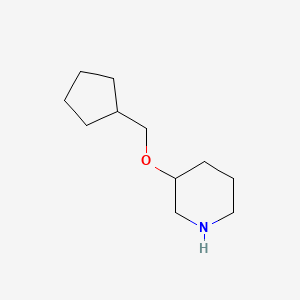
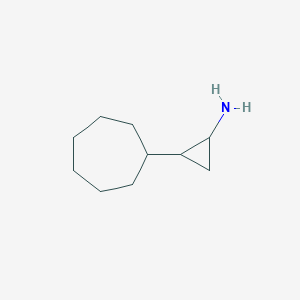
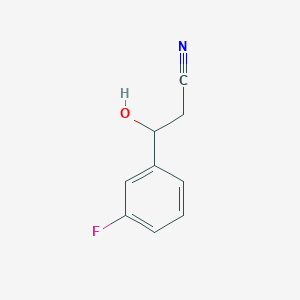
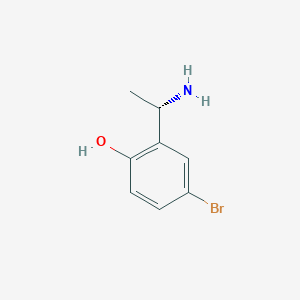
![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)
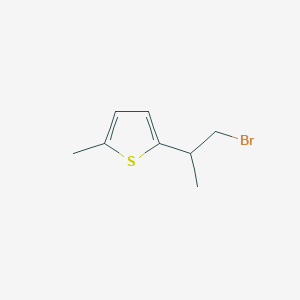
![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
